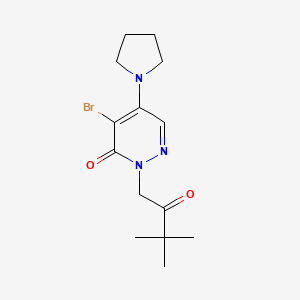

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Description

This compound is a pyridazinone derivative characterized by a bromo substituent at position 4, a 3,3-dimethyl-2-oxobutyl group at position 2, and a pyrrolidinyl moiety at position 3. Its molecular formula is C₁₂H₁₈BrN₃O₂, with a molecular weight of 316.19 g/mol and a purity of ≥95% .

Properties

IUPAC Name |

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-pyrrolidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-6-4-5-7-17/h8H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJERTSLIRRFBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyridazinone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Attachment of the Dimethyl-Oxobutyl Side Chain: The dimethyl-oxobutyl side chain can be introduced through alkylation reactions using appropriate alkyl halides or through acylation reactions using acyl chlorides.

Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

The compound belongs to the class of pyridazinones, which are known for their varied biological activities. Research indicates that pyridazinones can exhibit anticonvulsant , analgesic , and anti-inflammatory properties depending on their structural modifications. The specific combination of substituents in 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone enhances its biological activity while maintaining favorable pharmacokinetic properties .

Case Studies and Findings

- Antifungal Activity : In a study focusing on the synthesis of novel derivatives, compounds similar to 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone demonstrated significant inhibitory effects against Botrytis cinerea, a common plant pathogen .

- Antimicrobial Properties : Compounds derived from pyridazinones have shown promising results in antimicrobial assays. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing good efficacy .

Synthesis and Characterization

The synthesis of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps that include the introduction of specific functional groups to create a compound with desired properties. Techniques such as NMR spectroscopy , FTIR , and mass spectrometry are employed for characterization .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the unique properties of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone. Below is a table summarizing key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromopyridazin-3(2H)-one | C4H3BrN2O | Simpler structure; studied for antibacterial properties |

| 5-Dimethylamino-pyridazinone | C12H18BrN3O | Contains a dimethylamino group; noted for enhanced analgesic effects |

| 6-Morpholinopyridazinone | C14H20N4O | Morpholine at a different position; shows varied biological activity |

Future Directions in Research

The ongoing research into pyridazinones like 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone suggests potential applications in drug development, particularly in targeting diseases where antifungal or antimicrobial properties are beneficial. Further studies focusing on its mechanism of action and therapeutic efficacy in vivo will be crucial for advancing its application in clinical settings.

Mechanism of Action

The mechanism of action of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

2.1 Structural Variations and Physicochemical Properties

Key structural differences among pyridazinone analogues lie in substituents at positions 2, 4, and 5, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

2.3 Pharmacological Potential

Pyridazinones with nitrogen-containing substituents (e.g., pyrrolidinyl, cyclopropylamino) are frequently explored for anticancer activity. For instance, compounds like 9f and 9g (from ) exhibit cytotoxic effects against human carcinoma cells, suggesting that the target compound’s pyrrolidinyl and oxobutyl groups may similarly contribute to anti-proliferative activity .

Biological Activity

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class, characterized by its unique molecular structure. The compound's molecular formula is with a molecular weight of 358.23 g/mol. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structural features of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone include:

- Bromine atom at the 4-position of the pyridazine ring.

- Pyrrolidinyl group at the 5-position.

- A bulky 3,3-dimethyl-2-oxobutyl substituent at the 2-position.

These structural components contribute to its diverse biological activities and pharmacological potential.

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activities. A study evaluating various pyridazinone derivatives highlighted their effectiveness as tyrosine kinase inhibitors against the c-Met enzyme, which is implicated in cancer cell proliferation. Specifically, compounds similar to 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone demonstrated promising anti-proliferative effects against human gastric cancer cell lines (Hs746T) .

Analgesic and Anti-inflammatory Effects

Pyridazinones have been reported to possess analgesic and anti-inflammatory properties. The mechanism is believed to involve modulation of pain pathways and inflammatory mediators. This compound's structural features may contribute to enhanced efficacy in pain management compared to simpler derivatives .

The biological activity of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for specific kinases involved in cellular signaling pathways.

- Electrophilic Interactions : The bromine atom and carbonyl group can engage in nucleophilic attacks, altering protein functions and leading to therapeutic effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromopyridazin-3(2H)-one | C4H3BrN2O | Simpler structure; studied for antibacterial properties |

| 5-Dimethylamino-pyridazinone | C12H18BrN3O | Contains a dimethylamino group; noted for enhanced analgesic effects |

| 6-Morpholinopyridazinone | C14H20N4O | Morpholine at a different position; shows varied biological activity |

The unique combination of substituents in 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone enhances its selectivity towards certain biological targets compared to these simpler derivatives .

Case Studies

Several studies have explored the biological activity of pyridazinones:

- Tyrosine Kinase Inhibition : A series of pyridazinone derivatives were synthesized and tested for their ability to inhibit c-Met kinase activity. Compounds similar to our target showed IC50 values indicative of strong inhibitory effects .

- Anti-Proliferative Activity : In vitro studies on Hs746T cancer cells demonstrated that certain pyridazinones could significantly reduce cell viability, suggesting potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, and how can purity be validated?

- Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is commonly used for pyridazinone derivatives. For example, brominated pyridazinones are synthesized via halogenation followed by nucleophilic substitution or coupling with boronic acids . Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) ensures removal of byproducts. Purity validation requires HPLC (>98% by reversed-phase C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., pyrrolidinyl protons at δ 1.8–2.5 ppm, carbonyl signals at ~170 ppm).

- X-ray crystallography : For absolute configuration determination, especially if chiral centers are present (e.g., analogs like San 6706 require crystallographic validation) .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening its activity?

- Answer : Prioritize in vitro assays based on structural analogs:

- Enzyme inhibition : Test against carotenoid biosynthesis enzymes (e.g., phytoene desaturase) using spectrophotometric assays (e.g., inhibition of Myxococcus fulvus carotenogenesis) .

- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via ELISA or fluorometric kits, comparing efficacy to emorfazone derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, pyrrolidinyl groups) influence bioactivity in pyridazinone derivatives?

- Answer :

- Bromine : Enhances electrophilic reactivity and binding to hydrophobic enzyme pockets (e.g., pesticidal activity in pyridaben via 4-chloro substitution ).

- Pyrrolidinyl groups : Improve solubility and pharmacokinetics; compare analogs like SKF 93505 (6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone) to assess substituent effects on receptor binding .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and synthesize analogs with varying substituents (e.g., replacing bromine with chlorine or methyl groups) .

Q. How can contradictory data on pyridazinone derivatives’ mechanisms (e.g., pesticidal vs. anti-inflammatory) be resolved?

- Answer :

- Comparative studies : Use isoform-specific enzyme assays (e.g., pyridazinones inhibit phytoene desaturase in plants but COX-2 in mammals) .

- Gene knockout models : Test activity in Arabidopsis thaliana mutants lacking carotenoid pathways vs. murine macrophage models lacking COX-2 .

- Metabolomics : Profile downstream metabolites (e.g., arachidonic acid vs. phytoene levels) via LC-MS to identify pathway specificity .

Q. What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 140°C for 2 minutes in Biotage Initiator+ for coupling reactions) .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- Workflow automation : Use continuous-flow reactors to minimize intermediate degradation and improve reproducibility .

Methodological Considerations

Q. How can researchers address low yields in the final deprotection step of pyrrolidinyl-containing pyridazinones?

- Answer :

- Acid selection : Replace TFA with milder acids (e.g., HCl in dioxane) to prevent side reactions .

- Protecting groups : Use trityl or Boc groups (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone) for easier cleavage under neutral conditions .

- Purification : Employ preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to isolate the deprotected product .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Answer :

- UPLC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions specific to potential byproducts (e.g., des-bromo analogs).

- NMR relaxation experiments : Detect residual solvents (e.g., DCM, THF) via ¹H NMR T₁ relaxation times .

- Elemental analysis : Confirm bromine content (±0.3%) to validate stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.